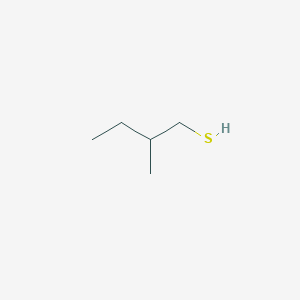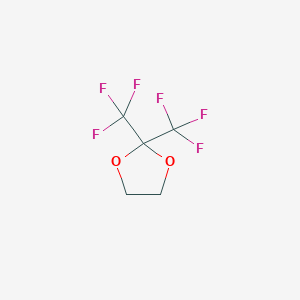
2,2-Bis(trifluoromethyl)-1,3-dioxolane
Overview
Description
2,2-Bis(trifluoromethyl)-1,3-dioxolane is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a 1,3-dioxolane ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of trifluoromethyl groups imparts significant stability and reactivity, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of hexafluoroacetone with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction is generally carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to maintain optimal reaction conditions and ensure consistent product quality. The use of flow microreactors allows for precise control over temperature and reaction time, minimizing side reactions and maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(trifluoromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted dioxolanes, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(trifluoromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its stability and bioactivity.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing, particularly in the field of oncology.
Industry: It is employed in the production of high-performance materials, including polymers and coatings, due to its excellent thermal and chemical resistance
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
- 2,2-Bis(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepines
- Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene)
Comparison: Compared to similar compounds, 2,2-Bis(trifluoromethyl)-1,3-dioxolane is unique due to its specific ring structure and the positioning of the trifluoromethyl groups. This configuration imparts distinct chemical and physical properties, such as higher thermal stability and reactivity, making it more suitable for certain applications in material science and pharmaceuticals .
Properties
IUPAC Name |
2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNUQKDERZMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073275 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-26-0 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1765-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable reaction pathway for synthesizing 2,2-bis(trifluoromethyl)-1,3-dioxolane?
A: A multi-step synthesis of this compound is described in the literature []. This method involves the reaction of methyl 2-bromo-3-hydroxypropionate with hexafluoroacetone sesquihydrate in the presence of potassium carbonate. This reaction forms methyl this compound-4-carboxylate, which undergoes a series of transformations including hydrolysis, chlorination, fluorination, and finally, reaction with sodium carbonate to yield the target compound. This method boasts an increased yield compared to previous methods [].
Q2: Are there any unexpected reactions observed with compounds structurally related to this compound?
A: Yes, research indicates that 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, which are structurally similar to this compound, exhibit interesting reactivity with hexafluoroacetone []. Depending on the substituents on the oxazolidinone ring, the reaction in dimethyl sulfoxide can yield trifluoromethyl-substituted 1,3-oxazolidine-4-carboxylate, 3-amino-5,5-bis(trifluoromethyl)-2(5H)-furanone, or 4-amino-2,2-bis(trifluoromethyl)-1,3-dioxolanes. These diverse products highlight the significant influence of substituents on the reaction pathway and product formation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


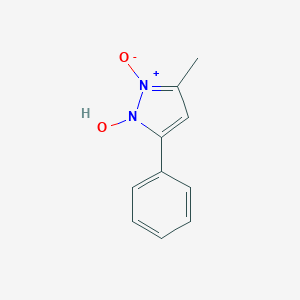




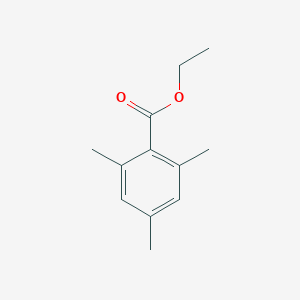
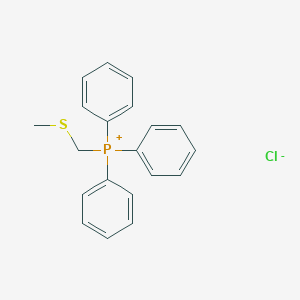

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)


